molecular formula C₂₀H₁₄D₇NO₂ B1140389 N-Desmethylcarboxy Terbinafine-d7 CAS No. 1185238-58-7

N-Desmethylcarboxy Terbinafine-d7

Cat. No.: B1140389
CAS No.: 1185238-58-7
M. Wt: 314.43
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylcarboxy Terbinafine-d7 involves the deuteration of Terbinafine. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Terbinafine. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced analytical techniques, such as mass spectrometry, is common to verify the deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

N-Desmethylcarboxy Terbinafine-d7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-Desmethylcarboxy Terbinafine-d7 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Terbinafine: The parent compound, used as an antifungal agent.

    Naftifine: Another allylamine antifungal agent.

    Butenafine: A benzylamine antifungal agent.

Uniqueness

N-Desmethylcarboxy Terbinafine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Terbinafine and its metabolites is required .

Properties

IUPAC Name

(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXKUJHRUTHIL-YTIBQMOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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